

5-Ethylpyridine-2-carbaldehyde CAS number 21913-84-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethylpyridine-2-carbaldehyde

Cat. No.: B1338014

[Get Quote](#)

An In-depth Technical Guide to **5-Ethylpyridine-2-carbaldehyde** (CAS 21913-84-8)

Executive Summary

5-Ethylpyridine-2-carbaldehyde is a substituted pyridine derivative that has garnered significant interest as a versatile building block in synthetic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality and an ethyl group on a pyridine scaffold, makes it a valuable intermediate in the development of complex organic molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity and practical utility.

Physicochemical Properties and Specifications

The intrinsic properties of **5-Ethylpyridine-2-carbaldehyde** are fundamental to its handling, reactivity, and application. The ethyl group enhances solubility in organic solvents compared to its non-alkylated parent compound, while the aldehyde group serves as the primary site for chemical transformations.[\[1\]](#)

Property	Value	Source(s)
CAS Number	21913-84-8	[1] [2]
Molecular Formula	C ₈ H ₉ NO	[1]
Molecular Weight	135.16 g/mol	[1] [3]
IUPAC Name	5-ethylpyridine-2-carbaldehyde	[2]
Appearance	Liquid	[1]
Boiling Point	232.9 ± 20.0 °C at 760 mmHg	[3]
Purity	≥ 95% (Typically analyzed by NMR)	[1]
Storage Conditions	0-8°C, stored under inert gas	[1] [3]
SMILES	CCC1=CN=C(C=C1)C=O	[2]
InChI Key	PPUYLXOFOVDYKU-UHFFFAOYSA-N	[2]

Synthesis and Purification

The most logical and industrially relevant synthesis of **5-Ethylpyridine-2-carbaldehyde** involves the selective oxidation of the methyl group of its precursor, 2-methyl-5-ethylpyridine (MEP). The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid (isocinchomeric acid), a common side reaction with aggressive reagents like nitric acid.[\[4\]](#)[\[5\]](#) Vapor phase oxidation over a modified vanadium oxide catalyst is one established method for converting MEP.[\[6\]](#)[\[7\]](#)[\[8\]](#) For laboratory-scale synthesis, selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups adjacent to a heteroaromatic ring.[\[9\]](#)[\[10\]](#)

Rationale for Synthetic Approach:

The methyl group at the 2-position of the pyridine ring is activated towards oxidation due to the electron-withdrawing nature of the nitrogen atom. SeO₂ is the oxidant of choice because it reliably converts benzylic and allylic C-H bonds to carbonyls without affecting the ethyl group or the aromatic ring under controlled conditions. The reaction is typically performed in a high-

boiling solvent like dioxane or diglyme to ensure the temperature is sufficient for the reaction to proceed but not so high as to cause decomposition.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Ethylpyridine-2-carbaldehyde**.

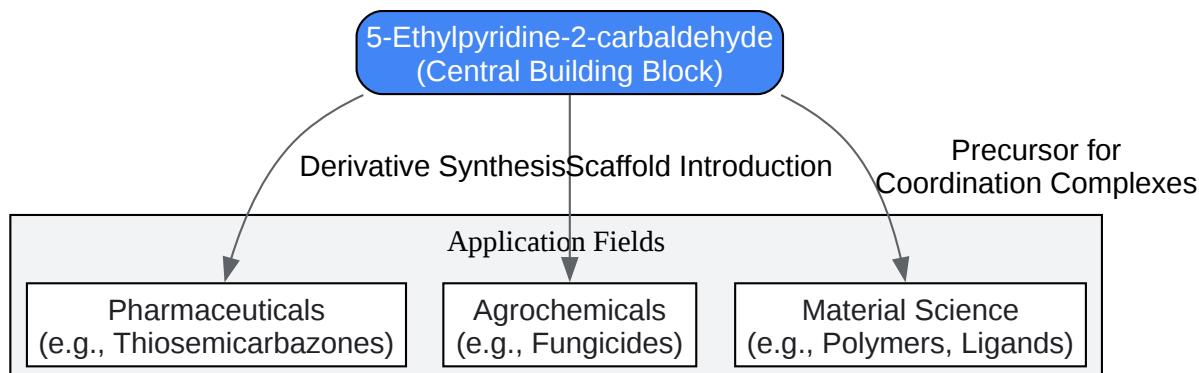
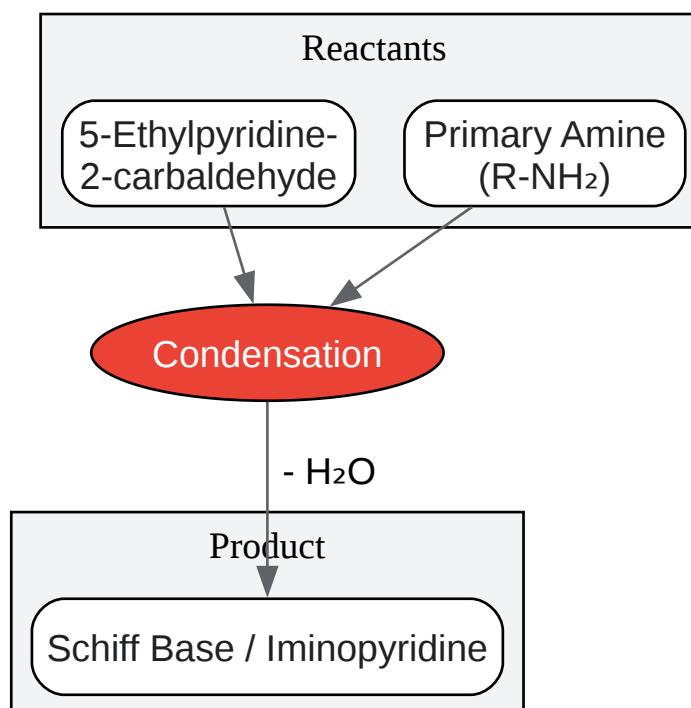
Detailed Experimental Protocol: Selective Oxidation of MEP

- Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-5-ethylpyridine (1.0 eq) and selenium dioxide (1.1 eq).
- Solvent Addition: Add anhydrous 1,4-dioxane as the solvent (approx. 10 mL per gram of MEP).
- Reaction Execution: Heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere. The formation of a black selenium precipitate will be observed as the reaction progresses.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progression. The reaction is typically complete within 8-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with additional dioxane or ethyl acetate.
- Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to yield the pure **5-Ethylpyridine-2-carbaldehyde**.
- Validation: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Chemical Reactivity and Key Reactions

The reactivity of **5-Ethylpyridine-2-carbaldehyde** is dominated by the aldehyde functional group, which readily undergoes nucleophilic addition reactions. Its most common and synthetically useful transformation is the condensation with primary amines to form Schiff bases (imines).^[11] This reaction is fundamental to its role as a building block, enabling the covalent linkage of the pyridine scaffold to other molecules. The pyridine nitrogen also retains its basic and coordinating properties, allowing the molecule and its derivatives to act as ligands in coordination chemistry.^{[12][13]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 5-Ethylpicolinaldehyde [myskinrecipes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [5-Ethylpyridine-2-carbaldehyde CAS number 21913-84-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338014#5-ethylpyridine-2-carbaldehyde-cas-number-21913-84-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com